molecular formula C25H29N5O3S B2933532 2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOBUTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE CAS No. 1358495-26-7

2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOBUTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE

Cat. No.: B2933532
CAS No.: 1358495-26-7
M. Wt: 479.6
InChI Key: NFRVQLCEWVUBIM-UHFFFAOYSA-N
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Description

2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOBUTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a piperidine ring, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, and various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOBUTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, the use of environmentally friendly solvents and catalysts is often explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOBUTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOBUTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell growth and induction of apoptosis . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOBUTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE stands out due to its unique combination of a piperidine ring and a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

11-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-17(2)15-28-23(32)22-20(10-13-34-22)30-24(28)26-29(25(30)33)16-21(31)27-11-8-19(9-12-27)14-18-6-4-3-5-7-18/h3-7,10,13,17,19H,8-9,11-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRVQLCEWVUBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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